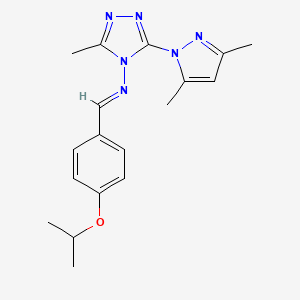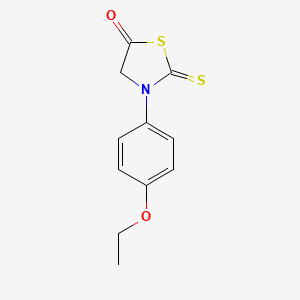![molecular formula C15H7ClN2O3 B5612554 2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds or their functionalized precursors. For example, the synthesis of dihydrofurobenzodioxin derivatives from the furyl residue of 2-vinylfurans, as described by Latif, Girgis, and Michael (1970), illustrates the type of chemical transformations that might be applicable in synthesizing the target compound (Latif, Girgis, & Michael, 1970).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is typically characterized by the presence of a benzoic acid moiety attached to various substituents, which can significantly influence their chemical behavior and physical properties. Crystallographic studies, such as those conducted by Hemamalini and Fun (2010), provide valuable insights into the molecular geometry, intermolecular interactions, and crystal packing of these compounds, which are crucial for understanding their stability and reactivity (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Benzoic acid derivatives participate in a variety of chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of these compounds is often influenced by the nature and position of substituents on the benzoic acid ring. For instance, the study by Abdel‐Wahhab and El-Assal (1968) on the cyclization of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid into benzofuran derivatives highlights the type of cyclization reactions that may be relevant to the target compound (Abdel‐Wahhab & El-Assal, 1968).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies focusing on the thermodynamic behavior of these compounds, like the work by Reschke et al. (2016), which explored the phase behavior of benzoic acid and chlorobenzoic acids, can provide a foundational understanding of the factors that affect the physical properties of the target compound (Reschke, Zherikova, Verevkin, & Held, 2016).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, including acidity, reactivity towards nucleophiles and electrophiles, and the ability to form various chemical bonds, are central to their applications in synthesis and material science. The reactivity patterns observed in studies like the one by Shajari, Kazemizadeh, and Ramazani (2015), which discussed the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives, can shed light on the chemical behavior of the target compound (Shajari, Kazemizadeh, & Ramazani, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O3/c16-13-3-1-10(6-12(13)15(19)20)14-4-2-11(21-14)5-9(7-17)8-18/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFGNUKZGEOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C#N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)


![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5612495.png)
![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-1-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5612551.png)

![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)
![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)